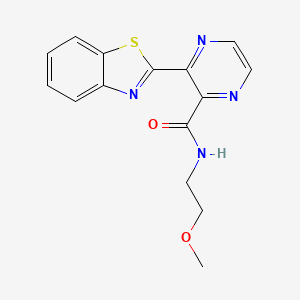
3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide is a synthetic organic compound that features a benzothiazole ring fused to a pyrazine ring, with a carboxamide group attached to the pyrazine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by the condensation of 1,2-diketones with diamines.
Coupling of Benzothiazole and Pyrazine Rings: The benzothiazole and pyrazine rings are coupled through a nucleophilic substitution reaction, often using a halogenated pyrazine derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazine derivative with an appropriate amine, such as 2-methoxyethylamine, under amide bond-forming conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiazole or pyrazine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenated compounds, organometallic reagents, or other nucleophiles/electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, serving as a precursor in the synthesis of heterocyclic compounds.
Biology
In biological research, 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation, which could lead to the development of new drugs.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
作用机制
The mechanism by which 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide exerts its effects would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor modulator, it could interact with specific receptor sites, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxamide: Lacks the 2-methoxyethyl group, which might affect its solubility and bioactivity.
N-(2-Methoxyethyl)pyrazine-2-carboxamide: Lacks the benzothiazole ring, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of both the benzothiazole and pyrazine rings, along with the 2-methoxyethyl group, makes 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide unique. This combination of structural features can confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-21-9-8-18-14(20)12-13(17-7-6-16-12)15-19-10-4-2-3-5-11(10)22-15/h2-7H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKTVXAVMYYVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one](/img/structure/B2681165.png)
![6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL](/img/structure/B2681167.png)
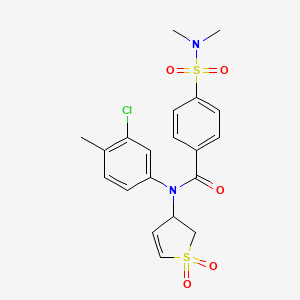
![5-ethyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681169.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2681173.png)
![3-(pyrimidin-2-yl)-1-[3-(pyrimidin-2-ylsulfanyl)propyl]urea](/img/structure/B2681175.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(o-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2681176.png)
![2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2681177.png)
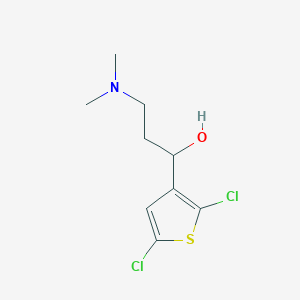
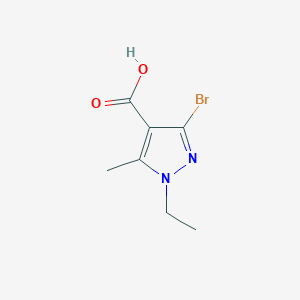
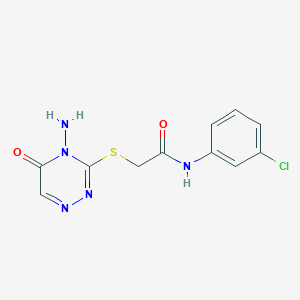
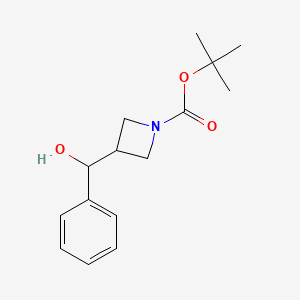
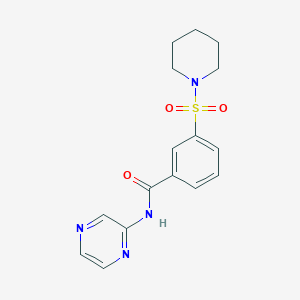
![{4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine](/img/structure/B2681187.png)
